

A Comparative Analysis of AZ-628 and Sorafenib: Potency and Cellular Effects

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Compound of Interest		
Compound Name:	AZ-628	
Cat. No.:	B1684355	Get Quote

In the landscape of targeted cancer therapy, small molecule inhibitors that target key signaling pathways have become a cornerstone of treatment strategies. Among these, inhibitors of the RAF-MEK-ERK pathway, a critical regulator of cell proliferation and survival, have shown significant promise. This guide provides a detailed comparison of two such inhibitors, **AZ-628** and sorafenib, with a focus on their inhibitory concentrations (IC50) against various kinases and cancer cell lines, supported by experimental data and detailed methodologies.

In Vitro Kinase Inhibition

Both **AZ-628** and sorafenib are potent inhibitors of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. However, their inhibitory profiles against a panel of kinases reveal distinct differences in potency and selectivity.

AZ-628 demonstrates potent inhibition of both B-Raf and c-Raf kinases. Notably, it is a strong inhibitor of the oncogenic B-RafV600E mutant.[1][2] Sorafenib, a multi-kinase inhibitor, also potently inhibits Raf-1 and B-Raf, including the B-RafV600E mutant.[3][4] Beyond the RAF kinases, sorafenib exhibits a broader inhibitory spectrum, targeting several receptor tyrosine kinases involved in angiogenesis and oncogenesis, such as VEGFR-2, VEGFR-3, and PDGFR- β .[3][4]



Kinase Target	AZ-628 IC50 (nM)	Sorafenib IC50 (nM)
c-Raf (Raf-1)	29[1]	6[3][4]
B-Raf (wild-type)	105[1]	22[3][4]
B-RafV600E	34[1]	38[4]
VEGFR-2	Inhibits activation[1][2]	90[3][4]
VEGFR-3	-	20[3][4]
PDGFR-β	-	57[3][4]
Flt3	Inhibits activation[1]	58[3][4]
c-KIT	-	68[3][4]
FGFR-1	-	580[3]
Lyn	Inhibits activation[1][2]	-
Fms	Inhibits activation[1][2]	-

Cellular Proliferation Inhibition

The anti-proliferative activity of **AZ-628** and sorafenib has been evaluated across a range of cancer cell lines, with IC50 values varying depending on the genetic background of the cells, particularly the status of the BRAF gene.

AZ-628 has been shown to inhibit the growth of colon and melanoma cell lines that harbor the B-RafV600E mutation.[1] The IC50 values for AZ-628 in a panel of cell lines are presented below. Sorafenib has demonstrated dose-dependent inhibition of proliferation in various human tumor cell lines, including those with oncogenic K-Ras or B-Raf mutations.[5]

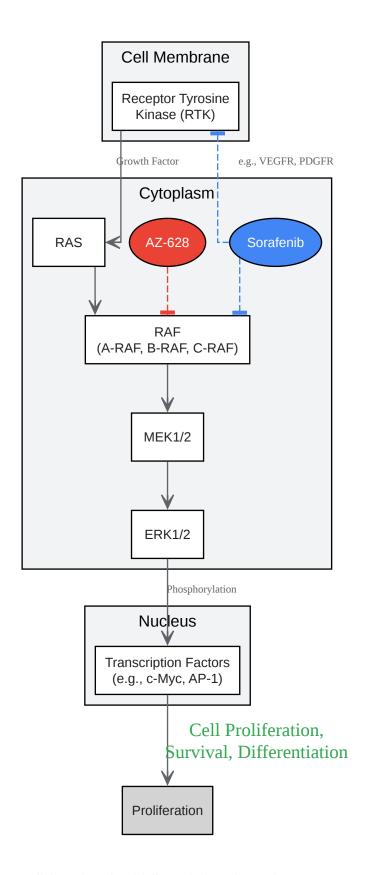


Cell Line	Cancer Type	AZ-628 IC50 (μM)	Sorafenib IC50 (μM)
LB2518-MEL	Melanoma	0.013	-
SH-4	Melanoma	0.018	-
SIG-M5	Acute Myeloid Leukaemia	0.019	-
HT-144	Melanoma	0.021	-
OCI-AML2	Acute Myeloid Leukaemia	0.026	-
MZ7-mel	Melanoma	0.031	-
DU-4475	Breast Cancer	0.033	-
A101D	Melanoma	0.041	-
COLO-829	Melanoma	0.048	-
Calu-6	Lung Adenocarcinoma	0.050	-
HepG2	Hepatocellular Carcinoma	-	~6[1]
HuH-7	Hepatocellular Carcinoma	-	~6[1]
PLC/PRF/5	Hepatocellular Carcinoma	-	6.3
MDA-MB-231	Breast Cancer	-	2.6

Signaling Pathway

AZ-628 and sorafenib both exert their anti-tumor effects by targeting the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression involved in cell growth, differentiation, and survival.[6] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.





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